molecular formula C11H22N2O2 B13943651 1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one

Cat. No.: B13943651
M. Wt: 214.30 g/mol
InChI Key: PIBGOCSBCHIFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one is a heterocyclic compound with the molecular formula C₁₁H₂₂N₂O₂. It belongs to the class of imidazolidinones, which are known for their diverse chemical and biological properties.

Preparation Methods

The synthesis of 1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one involves several steps, typically starting with the preparation of the imidazolidinone ring. One common method involves the reaction of ethylamine with diethyl carbonate under controlled conditions to form the imidazolidinone core. The ethoxy group is then introduced through an alkylation reaction using ethyl iodide. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, allowing for the introduction of different substituents. Common reagents used in these reactions include potassium permanganate, hydrogen gas, and various nucleophiles. .

Scientific Research Applications

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one can be compared with other imidazolidinone derivatives, such as:

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

1-ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one

InChI

InChI=1S/C11H22N2O2/c1-6-10(4)9(14)12-11(5,7-2)13(10)15-8-3/h6-8H2,1-5H3,(H,12,14)

InChI Key

PIBGOCSBCHIFMN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(N1OCC)(C)CC)C

Origin of Product

United States

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